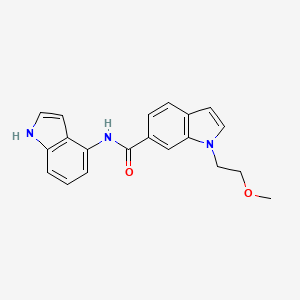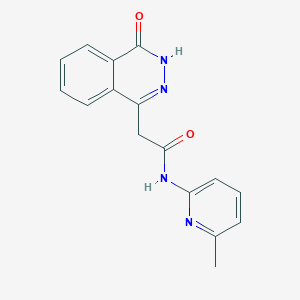![molecular formula C25H27ClO2 B11000823 (8xi,9xi,14xi)-3-[(4-Chlorobenzyl)oxy]estra-1(10),2,4-trien-17-one](/img/structure/B11000823.png)
(8xi,9xi,14xi)-3-[(4-Chlorobenzyl)oxy]estra-1(10),2,4-trien-17-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound (8xi,9xi,14xi)-3-[(4-chlorophenyl)methoxy]estra-1(10),2,4-trien-17-one is a synthetic derivative of estradiol, a naturally occurring estrogen hormone This compound is characterized by the presence of a 4-chlorophenyl group attached to the methoxy group at the 3-position of the estradiol backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (8xi,9xi,14xi)-3-[(4-chlorophenyl)methoxy]estra-1(10),2,4-trien-17-one typically involves the following steps:
Starting Material: The synthesis begins with estrone, a naturally occurring estrogen.
Methoxylation: The 3-hydroxy group of estrone is converted to a methoxy group using methyl iodide and a base such as potassium carbonate.
Chlorophenylation: The 4-chlorophenyl group is introduced via a nucleophilic substitution reaction using 4-chlorobenzyl chloride and a suitable base.
Final Product: The resulting compound is purified using chromatographic techniques to obtain the final product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large quantities of starting materials and reagents are used.
Optimization: Reaction conditions are optimized for maximum yield and purity.
Purification: Advanced purification techniques such as high-performance liquid chromatography (HPLC) are employed to ensure the compound’s purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the 17-one position, to form corresponding ketones.
Reduction: Reduction reactions can convert the 17-one group to a hydroxyl group, forming alcohol derivatives.
Substitution: The methoxy and chlorophenyl groups can participate in substitution reactions under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophilic substitution reactions often involve bases like sodium hydride or potassium tert-butoxide.
Major Products
Oxidation Products: Ketones and carboxylic acids.
Reduction Products: Alcohols and alkanes.
Substitution Products: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a precursor for synthesizing other estrogen derivatives. It serves as a model compound for studying the reactivity and stability of estrogen analogs.
Biology
In biological research, it is used to study estrogen receptor interactions and the effects of estrogenic compounds on cellular processes. It helps in understanding the role of estrogens in cell signaling and gene expression.
Medicine
Medically, this compound has potential applications in hormone replacement therapy and the treatment of estrogen-related disorders. It is also investigated for its anticancer properties, particularly in hormone-sensitive cancers such as breast cancer.
Industry
In the industrial sector, this compound is used in the development of pharmaceuticals and as a chemical intermediate in the synthesis of other biologically active compounds.
Mechanism of Action
The mechanism of action of (8xi,9xi,14xi)-3-[(4-chlorophenyl)methoxy]estra-1(10),2,4-trien-17-one involves binding to estrogen receptors (ERs) in target cells. Upon binding, the compound induces a conformational change in the receptor, leading to the activation or repression of specific genes. This process regulates various physiological functions, including reproductive health, bone density, and cardiovascular health.
Comparison with Similar Compounds
Similar Compounds
Estradiol: The natural estrogen hormone with similar structural features but lacking the 4-chlorophenyl group.
Ethinylestradiol: A synthetic estrogen used in oral contraceptives, differing by the presence of an ethinyl group at the 17-position.
Diethylstilbestrol: A synthetic nonsteroidal estrogen with a different structural framework but similar estrogenic activity.
Uniqueness
The uniqueness of (8xi,9xi,14xi)-3-[(4-chlorophenyl)methoxy]estra-1(10),2,4-trien-17-one lies in its specific structural modifications, which confer distinct binding affinities and selectivities for estrogen receptors. These modifications can result in unique pharmacological profiles, making it a valuable compound for research and therapeutic applications.
Properties
Molecular Formula |
C25H27ClO2 |
|---|---|
Molecular Weight |
394.9 g/mol |
IUPAC Name |
(13S)-3-[(4-chlorophenyl)methoxy]-13-methyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-one |
InChI |
InChI=1S/C25H27ClO2/c1-25-13-12-21-20-9-7-19(28-15-16-2-5-18(26)6-3-16)14-17(20)4-8-22(21)23(25)10-11-24(25)27/h2-3,5-7,9,14,21-23H,4,8,10-13,15H2,1H3/t21?,22?,23?,25-/m0/s1 |
InChI Key |
MMHZJKVORHWTBL-RIFKOICESA-N |
Isomeric SMILES |
C[C@]12CCC3C(C1CCC2=O)CCC4=C3C=CC(=C4)OCC5=CC=C(C=C5)Cl |
Canonical SMILES |
CC12CCC3C(C1CCC2=O)CCC4=C3C=CC(=C4)OCC5=CC=C(C=C5)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[2-(4-methoxyphenyl)ethyl]-4-(8-methoxy-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)-4-oxobutanamide](/img/structure/B11000758.png)

![2-[(3-methylbutyl)amino]-N-[(2E)-5-(propan-2-yl)-1,3,4-thiadiazol-2(3H)-ylidene]-1,3-thiazole-4-carboxamide](/img/structure/B11000766.png)
![N-(6-fluoro-1,3-benzothiazol-2-yl)-2-[4-(1H-pyrrol-1-yl)tetrahydro-2H-pyran-4-yl]acetamide](/img/structure/B11000794.png)
![N-{4-[2-(Methylamino)-2-oxoethyl]-1,3-thiazol-2-YL}-1-oxo-1H-isothiochromene-3-carboxamide](/img/structure/B11000800.png)

![2-[2-(4-chlorophenyl)-1,3-thiazol-4-yl]-N-(2,3-dihydro-1H-inden-2-yl)acetamide](/img/structure/B11000806.png)

![3,6-dimethyl-N-(3,4,5-trimethoxyphenyl)[1,2]oxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B11000809.png)
![N-[4-(acetylamino)phenyl]-1-(6-bromo-2H-indazol-3-yl)-5-oxopyrrolidine-3-carboxamide](/img/structure/B11000818.png)
![N-{[3-(4-bromophenyl)-6-oxopyridazin-1(6H)-yl]acetyl}glycine](/img/structure/B11000822.png)
![2-(6,7-dimethoxy-4-oxoquinazolin-3(4H)-yl)-N-[2-(1H-pyrrol-1-yl)ethyl]acetamide](/img/structure/B11000826.png)

